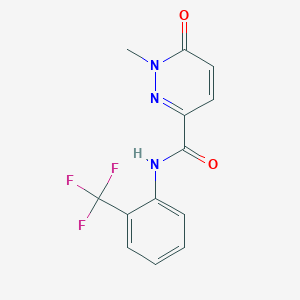
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H10F3N3O2 and its molecular weight is 297.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler pyridazine derivatives. The compound features a pyridazine core with a trifluoromethyl-substituted phenyl group, which significantly influences its biological properties.
Crystal Structure Analysis
The crystal structure of the compound reveals important geometric parameters that contribute to its activity. For instance, the bond lengths and angles in the molecular structure can affect the compound's interaction with biological targets. Notably, the C–N bond distances and dihedral angles between rings provide insights into the spatial arrangement crucial for bioactivity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an insecticide and its effects on various biological systems.
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For example, related compounds have shown effectiveness against pests such as Plutella xylostella with LC50 values indicating potent activity:
This suggests that modifications to the structure can enhance insecticidal efficacy.
Antimicrobial Activity
In addition to insecticidal properties, there is emerging evidence regarding the antimicrobial potential of this class of compounds. A study on related pyridazine derivatives demonstrated activity against various bacterial strains, indicating that structural features such as the presence of a trifluoromethyl group may enhance membrane permeability or interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridazine Core : The stability and reactivity of this core are essential for maintaining activity across different biological assays.
Case Studies
Several case studies highlight the effectiveness of related compounds in real-world applications:
- Insect Control Trials : Field trials demonstrated that formulations containing similar pyridazine derivatives effectively reduced pest populations in agricultural settings.
- Antimicrobial Screening : Laboratory tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 μg/mL against pathogenic bacteria.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-19-11(20)7-6-10(18-19)12(21)17-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZRLXFBBNWORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














